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Compound of Interest

Compound Name: 3-Propylbenzoic acid

Cat. No.: B2530097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 3-Propylbenzoic acid (C₁₀H₁₂O₂). The information is curated for professionals in

research and development, offering both experimental and predicted data, detailed analytical

protocols, and logical workflows to aid in substance characterization and experimental design.

Core Physical and Chemical Properties
3-Propylbenzoic acid is an aromatic carboxylic acid characterized by a benzene ring

substituted with a propyl group at the meta (3) position and a carboxyl group. These structural

features dictate its physical properties, influencing its state, solubility, and reactivity.

Quantitative Data Summary
The following tables summarize the key physical properties of 3-Propylbenzoic acid. Data is

compiled from experimental findings and high-quality computational predictions where

experimental values are not readily available.

Table 1: General and Thermodynamic Properties
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Property Value Data Type Source / Method

Molecular Formula C₁₀H₁₂O₂ - -

Molecular Weight 164.20 g/mol Calculated PubChem[1]

Melting Point
41 - 43 °C (314 - 316

K)
Experimental NIST[2][3]

Boiling Point
283.6 ± 11.0 °C at 760

mmHg
Predicted ChemSpider

Density 1.056 ± 0.06 g/cm³ Predicted ChemSpider

Table 2: Solubility and Acidity Properties

Property Value Data Type Source / Method

Water Solubility (logS) -2.63 Predicted ALOGPS[4]

Water Solubility 0.234 g/L Predicted ALOGPS[4]

pKa 4.23 Predicted ChemAxon[5]

logP (Octanol/Water) 3.3 Calculated XLogP3[1]

Table 3: Spectroscopic Data (Expected)
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Spectrum Type Expected Key Features

¹H NMR

- Carboxylic Acid (COOH): Broad singlet, ~10-

13 ppm. - Aromatic (Ar-H): Multiplets, ~7.2-8.0

ppm. - Propyl (CH₂): Multiplet (benzylic), ~2.6

ppm. - Propyl (CH₂): Sextet, ~1.6 ppm. - Propyl

(CH₃): Triplet, ~0.9 ppm.

¹³C NMR

- Carbonyl (C=O): ~170-180 ppm. - Aromatic

(Ar-C): Multiple signals, ~125-145 ppm. - Propyl

(CH₂): ~38 ppm (benzylic). - Propyl (CH₂): ~24

ppm. - Propyl (CH₃): ~14 ppm.

IR Spectroscopy

- O-H Stretch (Carboxylic Acid): Very broad

band, ~2500-3300 cm⁻¹. - C-H Stretch

(Aromatic/Aliphatic): ~2850-3100 cm⁻¹. - C=O

Stretch (Carbonyl): Strong, sharp band, ~1680-

1710 cm⁻¹. - C=C Stretch (Aromatic): Medium

bands, ~1450-1600 cm⁻¹. - C-O Stretch: ~1210-

1320 cm⁻¹.

Experimental Protocols
The following sections detail the standard laboratory methodologies for determining the

physical properties outlined above.

Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to

a liquid state. It is a key indicator of purity.

Methodology (Capillary Method):

Sample Preparation: A small amount of dry, crystalline 3-Propylbenzoic acid is finely

crushed and packed into a capillary tube to a height of 2-3 mm.

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or

similar calibrated device) alongside a thermometer.
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Heating: The sample is heated at a controlled rate (initially rapid, then ~1-2 °C per minute

near the expected melting point).

Observation: The temperature range is recorded from the point at which the first drop of

liquid appears to the point at which the entire sample has melted into a clear liquid. For pure

compounds, this range is typically narrow (< 2 °C).

pKa Determination by Potentiometric Titration
Principle: The acid dissociation constant (pKa) is determined by monitoring the pH of a solution

of the weak acid as it is neutralized with a strong base. The pKa is the pH at which the acid is

50% dissociated (the half-equivalence point).

Methodology:

Solution Preparation: A precise mass of 3-Propylbenzoic acid is dissolved in a known

volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a

solution of known concentration (e.g., 0.01 M).

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH

electrode is submerged in the solution. A burette containing a standardized strong base

solution (e.g., 0.1 M NaOH) is positioned above the beaker.

Titration: The base is added in small, precise increments. After each addition, the solution is

stirred, and the pH is recorded once the reading stabilizes.

Data Analysis: The pH is plotted against the volume of base added. The equivalence point is

identified as the point of sharpest inflection on the curve. The half-equivalence point is the

volume of base that is exactly half of the volume at the equivalence point. The pH at the half-

equivalence point is equal to the pKa of the acid.

Spectroscopic Analysis
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C)

to provide detailed information about the molecular structure and chemical environment of

atoms.

Methodology:
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Sample Preparation: Approximately 5-10 mg of 3-Propylbenzoic acid is dissolved in ~0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). A small amount of a

reference standard like tetramethylsilane (TMS) may be added.

Data Acquisition: The solution is transferred to a 5 mm NMR tube. The tube is placed in the

NMR spectrometer.

Analysis: The instrument acquires the spectrum, which is then processed (Fourier

transformed, phased, and baseline corrected). Chemical shifts (δ) are reported in parts per

million (ppm) relative to TMS. Integration of ¹H NMR signals provides the ratio of protons in

different environments, and splitting patterns (multiplicity) reveal information about

neighboring protons.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to the vibrational frequencies of its chemical bonds. This provides a fingerprint of

the functional groups present.

Methodology (Thin Solid Film):

Sample Preparation: A small amount (~10-20 mg) of 3-Propylbenzoic acid is dissolved in a

few drops of a volatile solvent (e.g., methylene chloride or acetone).

Film Deposition: A drop of this solution is placed onto the surface of an IR-transparent salt

plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid

film of the compound on the plate.

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.

Analysis: The IR spectrum is recorded. The resulting plot of transmittance versus

wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to

the functional groups in the molecule.

Visualized Workflow
The following diagram illustrates a typical workflow for the characterization and identification of

an unknown aromatic carboxylic acid, such as 3-Propylbenzoic acid, using the described

physical and spectroscopic methods.
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Workflow for Characterization of an Aromatic Carboxylic Acid

Initial Analysis
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Conclusion
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IR Spectroscopy
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Mass Spectrometry
(for Molecular Weight)

Density Measurement
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Workflow for characterizing an unknown aromatic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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